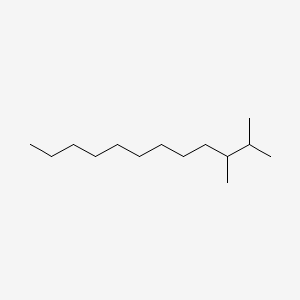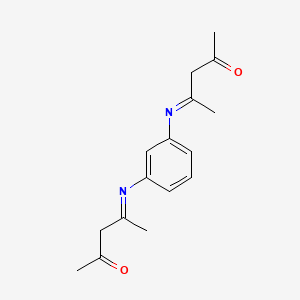
((Tetradecylimino)bis(methylene))diphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Tetradecylimino)bis(methylene))diphosphonic acid is a complex organic compound characterized by its unique structure, which includes a tertiary amine and multiple phosphonate groups. This compound is known for its significant role in various scientific and industrial applications due to its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Tetradecylimino)bis(methylene))diphosphonic acid typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reaction of Tetradecylamine with Formaldehyde: This step involves the formation of an imine intermediate.
Reaction with Phosphorous Acid: The imine intermediate reacts with phosphorous acid to form the final product.
The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in the production process .
化学反応の分析
Types of Reactions
((Tetradecylimino)bis(methylene))diphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These reactions often involve halogenating agents and other electrophiles.
Major Products Formed
The major products formed from these reactions include phosphonic acids, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
科学的研究の応用
((Tetradecylimino)bis(methylene))diphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
作用機序
The mechanism of action of ((Tetradecylimino)bis(methylene))diphosphonic acid involves its interaction with various molecular targets. The phosphonate groups can chelate metal ions, making it effective in inhibiting enzymes that require metal cofactors. Additionally, the compound can interact with cellular membranes and proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
- Methylenediphosphonic acid
- Ethylenediphosphonic acid
- Nitrilotris(methylene)triphosphonic acid
Uniqueness
((Tetradecylimino)bis(methylene))diphosphonic acid is unique due to its long alkyl chain and tertiary amine group, which confer distinct chemical properties and reactivity compared to other diphosphonic acids. This uniqueness makes it particularly useful in applications requiring specific interactions with metal ions and organic molecules .
特性
CAS番号 |
5995-34-6 |
|---|---|
分子式 |
C16H37NO6P2 |
分子量 |
401.42 g/mol |
IUPAC名 |
[phosphonomethyl(tetradecyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C16H37NO6P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23) |
InChIキー |
ANMMXBKZQYAUII-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)


![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
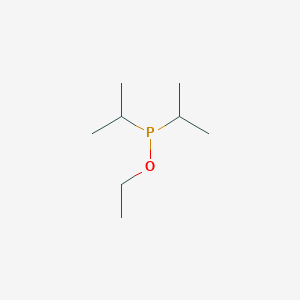
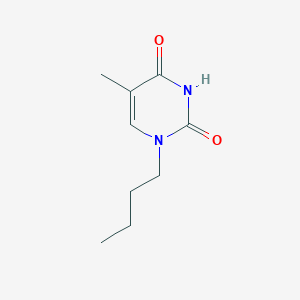
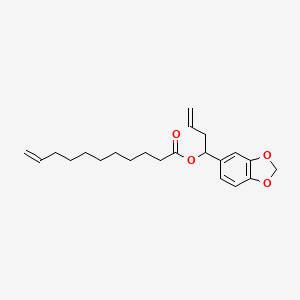
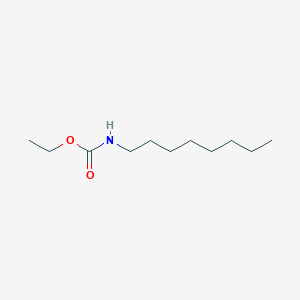
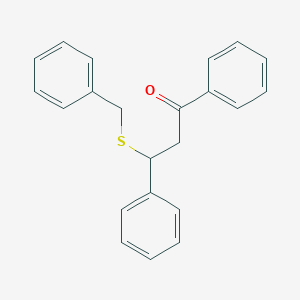
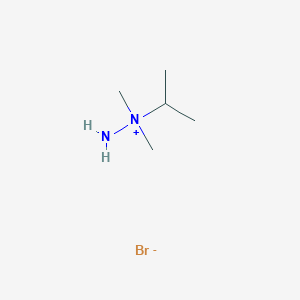
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
